Cyclohexylmethyl-thiourea Cyclohexylmethyl-thiourea
Brand Name: Vulcanchem
CAS No.: 66892-28-2
VCID: VC3850077
InChI: InChI=1S/C8H16N2S/c9-8(11)10-6-7-4-2-1-3-5-7/h7H,1-6H2,(H3,9,10,11)
SMILES: C1CCC(CC1)CNC(=S)N
Molecular Formula: C8H16N2S
Molecular Weight: 172.29 g/mol

Cyclohexylmethyl-thiourea

CAS No.: 66892-28-2

Cat. No.: VC3850077

Molecular Formula: C8H16N2S

Molecular Weight: 172.29 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexylmethyl-thiourea - 66892-28-2

Specification

CAS No. 66892-28-2
Molecular Formula C8H16N2S
Molecular Weight 172.29 g/mol
IUPAC Name cyclohexylmethylthiourea
Standard InChI InChI=1S/C8H16N2S/c9-8(11)10-6-7-4-2-1-3-5-7/h7H,1-6H2,(H3,9,10,11)
Standard InChI Key GZZUQNWMRFWSAD-UHFFFAOYSA-N
SMILES C1CCC(CC1)CNC(=S)N
Canonical SMILES C1CCC(CC1)CNC(=S)N

Introduction

Chemical Identity and Structural Features

Cyclohexylmethyl-thiourea (systematic name: N-cyclohexylmethyl-N'-substituted thiourea) belongs to the thiourea family, where the thiocarbonyl group (C=S) is flanked by amine groups. The cyclohexylmethyl moiety introduces steric bulk and lipophilicity, influencing its reactivity and biological interactions. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₈H₁₆N₂S
Molecular Weight172.29 g/mol
Density1.05 g/cm³
Boiling Point246.5°C at 760 mmHg
LogP (Partition Coefficient)2.19

The compound's planar thiourea core facilitates hydrogen bonding, while the cyclohexyl group enhances membrane permeability, a critical factor in drug design .

Synthesis and Structural Modification

Conventional Synthesis Routes

Cyclohexylmethyl-thiourea is typically synthesized via nucleophilic addition of cyclohexylmethylamine to thiocyanate derivatives. For example:

  • Isothiocyanate Route: Cyclohexylmethyl isothiocyanate reacts with primary amines under mild conditions to yield asymmetrical thioureas .

  • Thiophosgene Method: Treatment of cyclohexylmethylamine with thiophosgene (CSCl₂) generates the intermediate isothiocyanate, which is subsequently reacted with amines .

Advanced Synthetic Strategies

Recent innovations emphasize sustainability and efficiency:

  • Microwave-Assisted Synthesis: Reduced reaction times (≤30 minutes) and improved yields (up to 85%) by enhancing reaction kinetics .

  • Solvent-Free Conditions: Solid-phase reactions using MgO as a base minimize waste and energy consumption .

  • Flow Chemistry: Enables continuous production with precise temperature control, critical for scaling up pharmaceutical batches .

Physicochemical and Spectroscopic Properties

Thermal Stability

Cyclohexylmethyl-thiourea exhibits moderate thermal stability, with decomposition observed above 250°C. Differential scanning calorimetry (DSC) reveals a melting point range of 160–165°C, consistent with related thiourea derivatives .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at ~1250 cm⁻¹ (C=S stretch) and ~3300 cm⁻¹ (N-H stretch) .

  • NMR: Distinct ¹H NMR signals for cyclohexyl protons (δ 1.2–1.8 ppm) and thiourea NH groups (δ 8.2–9.1 ppm) .

Biological Activities and Mechanisms

Antimicrobial Properties

Cyclohexylmethyl-thiourea derivatives demonstrate broad-spectrum activity:

  • Antibacterial: Inhibit Staphylococcus aureus (MIC = 32 µg/mL) by disrupting cell wall synthesis .

  • Antifungal: Effective against Candida albicans via ergosterol biosynthesis inhibition.

Enzyme Inhibition

  • Urease Inhibition: Competitively binds to Sporosarcina pasteurii urease (Kᵢ = 0.39 µM), blocking nickel-active sites .

  • Δ9-Desaturase Targeting: Suppresses oleic acid synthesis in Mycobacterium tuberculosis, validating its antitubercular potential .

Industrial and Pharmaceutical Applications

Drug Development

  • Antitubercular Agents: Analogues like ISO-X (Isoxyl) inhibit mycolic acid biosynthesis, showing efficacy against multidrug-resistant TB strains .

  • Antioxidants: Scavenge free radicals (EC₅₀ = 45 µM in DPPH assays), outperforming reference compounds like ascorbic acid.

Material Science

  • Anion Receptors: High affinity for sulfate (Kₐ = 10⁵ M⁻¹) via dual hydrogen bonding, useful in environmental sensing .

  • Corrosion Inhibitors: Protect mild steel in acidic environments (η = 92% at 500 ppm) .

Recent Advances and Future Directions

Computational Design

Molecular docking studies optimize substituent patterns for enhanced target binding. For example, adding electron-withdrawing groups improves urease inhibition by 40% .

Green Chemistry Innovations

  • Aqueous Polysulfide Reactions: Eliminate organic solvents, achieving 90% yields with minimal purification .

  • Biocatalytic Synthesis: Engineered lipases catalyze thiourea formation under mild conditions .

Clinical Prospects

Ongoing Phase I trials evaluate cyclohexylmethyl-thiourea derivatives as adjuvants in combination therapies for resistant infections .

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